![molecular formula C17H18N2O3S2 B2648229 Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 686770-98-9](/img/structure/B2648229.png)
Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
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Overview
Description
“Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate” is a chemical compound with the molecular formula C25H25N3O4S3 . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a tetrahydrothieno[3,2-d]pyrimidin-2-yl core, a phenyl group, and an ethyl propanoate group . The dihydropyrimidine ring adopts a screw-boat conformation .Scientific Research Applications
Crystal Structure Analysis
The compound was synthesized by the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The quinazoline ring forms a dihedral angle of 86.83 (5) with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60 in a 0.531 (13): 0.469 (13) ratio .
Hydrogen Bonding
In the crystal, C—H O hydrogen-bonding interactions result in the formation of columns running in the [010] direction . Two parallel columns further interact by C—H O hydrogen bonds .
Hirshfeld Analysis
The most important contributions to the surface contacts are from H H (48.4%), C H/H C (21.5%) and O H/H O (18.7%) interactions, as concluded from a Hirshfeld analysis .
Anticancer Activity
Hybrid derivatives, where quinazolin-4-one is incorporated with different heterocycles, possess a variety of biological effects including anticancer .
Anti-convulsant Activity
Some derivatives of 2-mercapto-3-(4-methoxyphenyl)quin-azolin-4(3H)-one containing the thiazolidine-4-one moiety have been found to have good antituberculosis activity .
Antimicrobial Activity
Many amide and N-substituted hydrazide compounds derived from 2-mercapto-3-phenylquinazolin-4-one have been demonstrated to have valuable biological activities such as antitumor, anti-convulsant, and antibacterial activity .
HDL Cholesterol Activity
The capacity to increase the HDL cholesterol activity of some N-substituted compounds containing a quinazolin-4-one moiety has also been investigated .
Antiviral Activity
Especially, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin .
Future Directions
The future directions for research on this compound could include further exploration of its biological activities, as well as investigation into its potential applications in medicine and other fields . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.
properties
IUPAC Name |
ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-3-22-16(21)11(2)24-17-18-13-9-10-23-14(13)15(20)19(17)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWRHTTXTWPFSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate |
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